molecular formula C22H17BrN2O4 B243972 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide

Número de catálogo B243972
Peso molecular: 453.3 g/mol
Clave InChI: CYFLRPAEGCCVCF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide, also known as BMB-Br, is a novel small molecule that has been developed for scientific research applications. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. The synthesis method of BMB-Br, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mecanismo De Acción

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide inhibits PTP1B by binding to its active site and preventing it from dephosphorylating its substrates, which include the insulin receptor and insulin receptor substrate 1 (IRS-1). This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue, and improved glucose homeostasis. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has also been shown to have anti-inflammatory and anti-obesity effects, which may contribute to its beneficial effects on glucose homeostasis.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and type 2 diabetes. It has also been shown to reduce inflammation and improve lipid metabolism in these models. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for investigating the role of PTP1B in insulin signaling and glucose homeostasis. Its favorable safety profile and ease of synthesis make it a convenient tool for use in lab experiments. However, its specificity for PTP1B may limit its use in studies that require inhibition of other protein tyrosine phosphatases.

Direcciones Futuras

There are several potential future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of PTP1B, which may have improved therapeutic potential for type 2 diabetes and other metabolic disorders. Another area of interest is the investigation of the anti-inflammatory and anti-obesity effects of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide, which may have potential applications in the treatment of other diseases such as atherosclerosis and non-alcoholic fatty liver disease. Finally, the use of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide in combination with other therapeutic agents, such as insulin sensitizers or GLP-1 agonists, may have synergistic effects on glucose homeostasis and metabolic health.

Métodos De Síntesis

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 3-bromo-4-methoxybenzoic acid, which is then reacted with 5-amino-2-methoxybenzoic acid to form N-(5-(2-methoxyphenyl)-1,3-benzoxazol-2-yl)-3-bromo-4-methoxybenzamide. This intermediate is then reacted with 3,5-dibromo-4-methoxybenzoyl chloride to form the final product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide.

Aplicaciones Científicas De Investigación

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has been shown to be a potent and selective inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose homeostasis. PTP1B has been implicated in the development of insulin resistance and type 2 diabetes, and its inhibition has been proposed as a potential therapeutic strategy for these diseases. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has been used in a number of scientific research studies to investigate the role of PTP1B in insulin signaling and glucose homeostasis, as well as its potential as a therapeutic target for type 2 diabetes.

Propiedades

Fórmula molecular

C22H17BrN2O4

Peso molecular

453.3 g/mol

Nombre IUPAC

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide

InChI

InChI=1S/C22H17BrN2O4/c1-27-18-9-7-13(11-15(18)23)21(26)24-17-12-14(8-10-19(17)28-2)22-25-16-5-3-4-6-20(16)29-22/h3-12H,1-2H3,(H,24,26)

Clave InChI

CYFLRPAEGCCVCF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)Br

SMILES canónico

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.